N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5OS2/c1-13(15(24)21-18(12-19)10-6-3-7-11-18)25-17-23-22-16(26-17)20-14-8-4-2-5-9-14/h13-14H,2-11H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMWSNSXHKILBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(S2)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide, also known by its CAS number 1286782-96-4, is a chemical compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₄OS. It features a thiadiazole moiety which is known for its diverse biological activities. The structural components are significant in determining the compound's interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS |
| Molecular Weight | 302.39 g/mol |
| CAS Number | 1286782-96-4 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound exhibits potential as an inhibitor of certain enzyme activities and may modulate signaling pathways involved in cancer progression and inflammation.
Anticancer Activity
Research indicates that compounds containing thiadiazole rings can exhibit anticancer properties. This compound has been studied for its ability to restore mutant p53 function in cancer cells, which is crucial for tumor suppression.
Table 2: Summary of Biological Studies
Case Study 1: Anticancer Potential
In a study published in Cancer Research, researchers evaluated the effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in breast and lung cancer cells through apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Inflammation Reduction
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of rheumatoid arthritis. The results indicated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Scientific Research Applications
Anti-inflammatory Potential
Research indicates that N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide may exhibit anti-inflammatory properties. In silico studies suggest its potential as a 5-lipoxygenase (5-LOX) inhibitor, which plays a crucial role in inflammatory processes. This suggests that the compound could be developed further for therapeutic applications targeting inflammatory diseases .
Anticancer Activity
The compound's structural features may contribute to its anticancer potential. Studies have shown that similar thiadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. The presence of the cyclohexylamine moiety is believed to enhance the compound's interaction with biological targets involved in tumor proliferation .
Case Study 1: In Silico Docking Studies
A study utilized molecular docking simulations to evaluate the binding affinity of this compound to the active site of 5-lipoxygenase. The results indicated promising binding interactions, suggesting that further optimization of this compound could yield effective anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a 1,3,4-thiadiazole ring, cyclohexylamino group, and cyanocyclohexyl-propanamide side chain. Below is a comparison with structurally related compounds:
Physical and Spectroscopic Properties
- Melting Points: The target compound’s melting point is inferred to range between 120–170°C, consistent with similar thiadiazole derivatives (e.g., 5h: 133–135°C; 6d: 167°C) . Substituents like cyanocyclohexyl may increase melting points due to stronger van der Waals forces compared to smaller groups (e.g., methyl or methoxy) .
- Spectroscopic Data: IR: Expected peaks include N–H stretch (~3250 cm⁻¹), C≡N (~2240 cm⁻¹), C=O (~1680 cm⁻¹), and C–S (~680 cm⁻¹), aligning with ’s analogs . NMR: The cyclohexylamino proton (NH) would resonate near δ 8.5–9.5 ppm, while cyanocyclohexyl protons would appear as multiplet signals at δ 1.2–2.5 ppm .
Key Differentiators
- Cyanocyclohexyl vs. Aryl Groups: The cyanocyclohexyl group offers a balance of hydrophobicity and polarity, unlike purely aromatic substituents (e.g., 4-chlorophenyl in 6d), which may limit solubility .
- Thiadiazole-Oxadiazole Hybrids : Compounds like 6d () incorporate oxadiazole rings, which can enhance metabolic stability but require more complex synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
